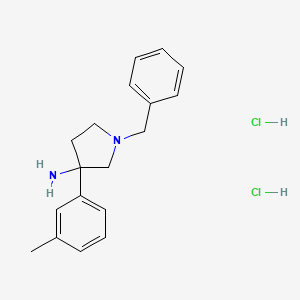![molecular formula C16H20ClNO4 B2830980 2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone CAS No. 1421497-69-9](/img/structure/B2830980.png)
2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone is a synthetic organic compound that features a chlorophenoxy group and a spirocyclic structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent under basic conditions.
Spirocyclic Ring Formation: The intermediate is then reacted with a spirocyclic amine under controlled conditions to form the spirocyclic structure.
Final Coupling: The spirocyclic intermediate is coupled with an ethanone derivative to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The spirocyclic structure might confer unique binding properties, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: A simpler analog with similar functional groups.
1-(4-Chlorophenoxy)-3-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)propanone: A structural analog with a different carbon chain length.
Uniqueness
2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone is unique due to its specific spirocyclic structure, which may impart distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c17-13-1-3-14(4-2-13)21-11-15(19)18-7-10-22-16(12-18)5-8-20-9-6-16/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWHXVLPRJZQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2830901.png)

![N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2830903.png)
![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate](/img/structure/B2830904.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/new.no-structure.jpg)
![3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol](/img/structure/B2830909.png)
![Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2830911.png)

![Decahydropyrrolo[3,4-B]azepin-2-one](/img/structure/B2830913.png)
![5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(propan-2-yl)pyrimidine](/img/structure/B2830916.png)

![3-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2830919.png)
